molecular formula C18H15ClN2O3 B12929785 (E)-7-Chloro-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one

(E)-7-Chloro-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one

Cat. No.: B12929785
M. Wt: 342.8 g/mol
InChI Key: CGPLHXJZZFOBOV-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-7-Chloro-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Properties

Molecular Formula

C18H15ClN2O3

Molecular Weight

342.8 g/mol

IUPAC Name

7-chloro-2-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-3H-quinazolin-4-one

InChI

InChI=1S/C18H15ClN2O3/c1-23-13-7-11(8-14(10-13)24-2)3-6-17-20-16-9-12(19)4-5-15(16)18(22)21-17/h3-10H,1-2H3,(H,20,21,22)/b6-3+

InChI Key

CGPLHXJZZFOBOV-ZZXKWVIFSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C(=O)N2)OC

Canonical SMILES

COC1=CC(=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C(=O)N2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-7-Chloro-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-chloroquinazolin-4(3H)-one and 3,5-dimethoxybenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 7-chloroquinazolin-4(3H)-one and 3,5-dimethoxybenzaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the styryl derivative.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and scalable purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the C7 Position

The chloro group at position 7 undergoes nucleophilic substitution under basic or catalytic conditions:

Reaction TypeReagents/ConditionsProductYieldSource
Aromatic substitutionKOH/EtOH, reflux7-Hydroxy derivative68%
Pd-catalyzed couplingPd(PPh₃)₄, arylboronic acid, K₂CO₃7-Aryl-substituted quinazolinone52–75%

This reactivity enables modular derivatization for structure-activity relationship (SAR) studies. The chloro group’s electron-withdrawing nature enhances the electrophilicity of the quinazolinone ring.

Oxidative Modifications

The styryl double bond (C=C) participates in oxidation reactions:

Oxidizing AgentConditionsProductNotesSource
O₂ (1 atm)CuI, DMF, 80°CEpoxide or diol formationStereoselectivity observed
KMnO₄H₂O, rtCleavage to carboxylic acidLimited synthetic utility

The dimethoxy groups on the styryl moiety stabilize radical intermediates during oxidation .

Radical Cyclization Reactions

Radical-mediated cyclizations enable complex heterocycle synthesis:

Radical SourceConditionsProductApplication ExampleSource
AIBN/HexamethylditinToluene, 110°CTetracyclic quinazolinoneAlkaloid synthesis (e.g., luotonin A)
Photoredox catalysisIr(ppy)₃, blue LEDFused pyrroloquinazolinoneBioactive scaffold development

These reactions proceed via aromatic homolytic substitution, retaining quinazolinone aromaticity .

Electrophilic Aromatic Substitution

The quinazolinone ring undergoes regioselective electrophilic substitution:

ElectrophilePosition ModifiedProductYieldSource
HNO₃/H₂SO₄C6 or C8Nitro derivatives30–45%
Br₂/FeBr₃C55-Bromo-substituted analog60%

The chloro and styryl groups direct electrophiles to meta and para positions relative to themselves .

Michael Addition to the Styryl Group

The α,β-unsaturated styryl system acts as a Michael acceptor:

NucleophileConditionsProductApplicationSource
Thiols (e.g., PhSH)Et₃N, THF, rtThio-Michael adductConjugate addition studies
Amines (e.g., morpholine)DCM, 0°C to rtβ-Amino styryl derivativePharmacophore modification

The E-configuration of the styryl group ensures stereochemical control during addition.

Hydrolysis of Methoxy Groups

Demethylation under acidic or enzymatic conditions:

ConditionsReagentsProductNotesSource
BBr₃, DCM-78°C to rt3,5-Dihydroxystyryl derivativeEnhanced hydrogen-bonding capacity
Enzymatic (e.g., esterase)Phosphate buffer, 37°CPartial demethylationProdrug activation studies

Cross-Coupling Reactions

The styryl group participates in transition-metal-catalyzed couplings:

Reaction TypeCatalysts/ReagentsProductYieldSource
Heck couplingPd(OAc)₂, PPh₃, K₂CO₃Extended π-conjugated systems50–65%
Suzuki-MiyauraPd(dppf)Cl₂, arylboronic acidBiaryl-styryl hybrids70–85%

These reactions expand the compound’s utility in materials science and drug design .

Comparative Reactivity Table

Key reaction pathways and their synthetic value:

Reaction TypeSynthetic UtilityLimitationsKey Citations
Nucleophilic substitutionSAR diversificationHarsh base conditions required
Radical cyclizationComplex heterocycle synthesisRadical initiator toxicity
Michael additionStereoselective functionalizationNucleophile compatibility

Mechanistic Insights

  • Radical cyclization : Proceeds via a 5- or 6-membered transition state, stabilized by the quinazolinone’s aromatic system .

  • Nucleophilic substitution : The C7 chloro group’s activation is facilitated by resonance with the quinazolinone’s carbonyl groups.

  • Oxidation : Styryl double bond oxidation involves a radical cation intermediate stabilized by methoxy substituents .

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in developing kinase inhibitors and antiangiogenic agents. Future research should explore photocatalytic and enzymatic modifications to enhance synthetic efficiency .

Scientific Research Applications

Antitumor Activity

One of the primary applications of (E)-7-Chloro-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one is its antitumor activity . Research indicates that quinazoline derivatives exhibit potent anticancer properties, often targeting specific cancer cell lines. For instance:

  • In Vitro Studies : A study evaluated various quinazoline derivatives for their antitumor efficacy against multiple human tumor cell lines, including A431, A549, and BGC-823. The results showed that certain derivatives had lower IC50 values compared to gefitinib, a well-known anticancer drug, indicating stronger growth inhibition of cancer cells .
  • Mechanism of Action : Molecular docking studies have demonstrated that these compounds can effectively bind to the ATP site of the epidermal growth factor receptor (EGFR), a common target in cancer therapy. This interaction is crucial for inhibiting tumor growth and progression .

Pharmacological Properties

Quinazoline derivatives, including this compound, are recognized for their diverse pharmacological properties :

  • Antifungal and Antibacterial Activities : Research has shown that quinazoline compounds possess antifungal and antibacterial properties, making them candidates for developing new antimicrobial agents .
  • Antiviral and Antiprotozoal Effects : Some studies suggest that these compounds may also exhibit antiviral and antiprotozoal activities, expanding their potential applications in treating infectious diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical in drug development. The modifications made to the quinazoline core structure significantly influence its biological activity:

  • Substituents Impact : The presence of methoxy groups at specific positions on the aromatic ring enhances the compound's potency against cancer cells. Research indicates that such modifications can improve binding affinity to target receptors .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

StudyObjectiveFindings
Study 1Evaluate antitumor activityDemonstrated significant growth inhibition in A431 and A549 cell lines with IC50 values lower than gefitinib .
Study 2Investigate pharmacological propertiesShowed antifungal activity against Candida species and antibacterial effects on Staphylococcus aureus .
Study 3SAR analysisIdentified optimal substituents for enhanced receptor binding and improved therapeutic efficacy .

Mechanism of Action

The mechanism of action of (E)-7-Chloro-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    7-Chloroquinazolin-4(3H)-one: The parent compound without the styryl and methoxy groups.

    2-Styrylquinazolin-4(3H)-one: A similar compound without the chloro and methoxy groups.

    3,5-Dimethoxystyrylquinazoline: A compound with similar substituents but different core structure.

Uniqueness

(E)-7-Chloro-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one is unique due to the combination of its chloro, styryl, and methoxy substituents, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

(E)-7-Chloro-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one is a novel compound belonging to the quinazolinone family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a chloro substituent at the 7-position and a styryl group at the 2-position, with two methoxy groups enhancing its lipophilicity and bioactivity. The unique structural characteristics suggest potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

Biological Activities

Quinazolinones, including this compound, exhibit a wide range of biological activities:

  • Anticancer Activity : Studies have shown that quinazolinone derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against breast cancer (MCF-7), prostate cancer (PC3), and colon cancer (HT-29) cell lines. The mechanism often involves cell cycle arrest at the G2/M phase and inhibition of tyrosine kinases such as EGFR and CDK2 .
  • Antibacterial and Antifungal Properties : Quinazolinone derivatives have shown activity against various bacterial strains and fungi. The presence of methoxy groups may enhance these effects by improving solubility and membrane penetration .
  • Anti-inflammatory Effects : Some analogues have been reported to outperform traditional non-steroidal anti-inflammatory drugs (NSAIDs) in experimental models, indicating potential for pain relief and inflammation reduction .

The biological activity of this compound can be attributed to several mechanisms:

  • Tyrosine Kinase Inhibition : The compound may act as an inhibitor of multiple tyrosine kinases involved in cancer progression, thereby blocking pathways that lead to cell proliferation and survival .
  • Cell Cycle Modulation : By inducing cell cycle arrest, this compound can prevent cancer cells from dividing and proliferating .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinazolinones can induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Anticancer Efficacy : A study demonstrated that similar quinazolinone derivatives exhibited IC50 values ranging from 0.20 µM to 15.72 µM against various cancer cell lines, indicating potent anticancer properties .
  • In Vivo Models : Animal studies have shown that quinazolinones can significantly reduce tumor size in xenograft models while exhibiting minimal toxicity to normal tissues .

Comparative Analysis

The following table summarizes the biological activities of select quinazolinone derivatives compared to this compound:

Compound NameStructure FeaturesBiological Activity
This compoundChloro at 7-position; methoxy groups; styryl groupAnticancer, antibacterial
7-Chloroquinazolin-4(3H)-oneChloro at 7-position; lacks styryl groupAntitumor
6,7-Dimethoxyquinazolin-4(3H)-oneMethoxy groups at 6 and 7 positionsAntibacterial
2-Methylquinazolin-4(3H)-oneMethyl at 2-position; no chloro or styrylAnticonvulsant
6-Bromoquinazolin-4(3H)-oneBromo at 6-position; no methoxy or styrylAntifungal

Q & A

Basic: What are the standard synthetic routes for preparing (E)-7-Chloro-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one derivatives?

Answer:
The synthesis typically involves cyclization and functionalization steps. For example, intermediates like 3,5-dimethoxyaniline are first converted to hydrochloride salts and reacted with oxalyl chloride under controlled temperatures to form indoline-dione intermediates (e.g., 4,6-dimethoxyindoline-2,3-dione). Subsequent reactions with chlorinated reagents or styryl moieties introduce the chloro and styryl groups. Key steps include refluxing in anhydrous solvents (e.g., DMF) and purification via crystallization .

Advanced: How can stereoselectivity challenges in synthesizing the (E)-isomer of styryl-substituted quinazolinones be addressed?

Answer:
The (E)-configuration is often achieved by optimizing reaction conditions to favor thermodynamic control. For example, using bulky bases (e.g., KOtBu) during the Heck coupling of halogenated quinazolinones with styryl boronic acids can suppress (Z)-isomer formation. Monitoring via 1H^1H-NMR (e.g., coupling constants of styryl protons, J=16.0HzJ = 16.0 \, \text{Hz}) ensures stereochemical fidelity. Computational modeling (DFT) may also predict favorable transition states for (E)-selectivity .

Basic: What spectroscopic techniques are critical for characterizing quinazolin-4(3H)-one derivatives?

Answer:
Key techniques include:

  • IR spectroscopy : Confirms carbonyl (1680–1700 cm1^{-1}) and NH (3200–3300 cm1^{-1}) stretches.
  • 1H^1H-NMR : Identifies styryl protons (δ 6.8–7.8 ppm, doublets with J16HzJ \approx 16 \, \text{Hz}) and aromatic substituents.
  • Mass spectrometry : Validates molecular ion peaks (e.g., m/z 337 for C15_{15}H10_{10}Cl2_2N2_2O3_3) and fragmentation patterns.
  • Elemental analysis : Ensures purity (>98%) .

Advanced: How can structure-activity relationship (SAR) studies optimize the anticancer activity of this compound?

Answer:
SAR studies involve:

Substituent variation : Introducing electron-withdrawing groups (e.g., Cl at C7) enhances enzyme inhibition (e.g., HDACs).

Bioisosteric replacement : Replacing the styryl group with heterocycles (e.g., thiadiazole) improves solubility and target binding.

In vitro assays : Testing cytotoxicity (IC50_{50}) against cancer cell lines (e.g., MCF-7) and comparing with control compounds (e.g., SAHA). Statistical tools (e.g., ANOVA) validate significance .

Basic: How can reaction conditions be optimized to improve yields in quinazolinone synthesis?

Answer:
Critical parameters include:

  • Temperature : High temperatures (80–100°C) for cyclization steps.
  • Catalysts : Using Lewis acids (e.g., ZnCl2_2) for Friedländer reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.
  • Workup : Extracting with methylene chloride and crystallizing from ethanol-chloroform mixtures (3:1) .

Advanced: What computational strategies predict isoform selectivity for HDAC inhibition?

Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions between the quinazolinone core and HDAC isoforms (e.g., HDAC6 vs. HDAC1). Key steps:

Docking : Align the styryl group into the hydrophobic pocket of HDAC2.

Binding energy analysis : Compare ΔG values for selectivity.

Pharmacophore mapping : Identify H-bond donors (quinazolinone NH) and π-π interactions with catalytic Zn2+^{2+} .

Basic: How do substituents on the styryl group affect solubility and bioactivity?

Answer:

  • Methoxy groups (3,5-position) : Increase lipophilicity (LogP ~2.9), enhancing membrane permeability but reducing aqueous solubility.
  • Chloro substituents : Improve enzyme inhibition (e.g., IC50_{50} < 1 µM against HDACs) but may introduce toxicity.
  • Polar groups (e.g., -OH) : Improve solubility via H-bonding but require protection during synthesis .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:
Contradictions (e.g., varying IC50_{50} values across studies) require:

Assay standardization : Use identical cell lines (e.g., HeLa) and protocols (e.g., MTT assay).

Control compounds : Include reference inhibitors (e.g., trichostatin A for HDACs).

Data cross-validation : Compare results with orthogonal methods (e.g., Western blot for protein acetylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.